No Publicly Available Potency Data Against Any Biological Target – Procurement Risk Assessment
Despite an exhaustive search spanning the CAS number, IUPAC name, SMILES string, and molecular formula, no quantitative IC50, Ki, Kd, MIC, or % inhibition data were retrievable for (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone from any primary research paper, patent, or authoritative database such as ChEMBL, BindingDB, or PubChem BioAssay . By contrast, structurally related imidazo[2,1-b]thiazole derivatives bearing alternative piperazine N-substituents have reported IC50 values ranging from 0.153 μM (EGFR), 0.108 μM (HER2) [1] to MIC values of 0.78–1.56 μg/mL against M. tuberculosis H37Rv [2]. The absence of data for the 4-ethylpiperazine analogue means no potency-based differentiation is possible.
| Evidence Dimension | Availability of quantitative potency data (IC50/MIC) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related imidazo[2,1-b]thiazole-piperazine hybrids: IC50 = 0.108–0.153 μM (EGFR/HER2) [1]; MIC = 0.78–1.56 μg/mL (Mtb H37Rv) [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | Enzymatic and whole-cell assays as described in cited references |
Why This Matters
For scientific procurement, a compound with zero disclosed activity data carries maximum uncertainty; budget allocation is better directed toward analogs with validated potency.
- [1] Sabry M, Ghaly MA, Maarouf AR, El-Subbagh HI. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Eur J Med Chem. 2022;241:114661. View Source
- [2] Chirra N, Abburi NP, Rekha EM, et al. N-Substituted piperazine-coupled imidazo[2,1-b]thiazoles as inhibitors of Mycobacterium tuberculosis: Synthesis, evaluation, and docking studies. Drug Dev Res. 2024;85(1):e22153. View Source
